![molecular formula C17H20ClNO B1389376 N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine CAS No. 1040681-43-3](/img/structure/B1389376.png)
N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine
Overview
Description
N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine is a useful research compound. Its molecular formula is C17H20ClNO and its molecular weight is 289.8 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine, also known by its CAS number 1040681-43-3, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₇H₂₀ClNO
- Molecular Weight: 289.8 g/mol
- CAS Number: 1040681-43-3
- MDL Number: MFCD10687716
The compound features a chloro-substituted aromatic ring and a phenoxy group, which are significant for its biological interactions.
Research indicates that compounds with similar structural features often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound has not been extensively documented in the literature. However, studies on related compounds suggest potential interactions with dopamine receptors and other G protein-coupled receptors (GPCRs) .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds that share structural similarities with this compound. For instance, ML417, a related compound, has demonstrated significant neuroprotection against neurodegeneration induced by toxins in dopaminergic neurons . This suggests that this compound may also possess similar protective effects, warranting further investigation.
Research Findings and Case Studies
Case Study: Neuroprotection in Animal Models
In animal models, D3R-preferring agonists have been identified as potent neuroprotective agents against neurodegeneration induced by MPTP and 6-OHDA . This highlights the therapeutic potential of compounds like this compound in treating neurodegenerative diseases.
Properties
IUPAC Name |
3-chloro-4-methyl-N-[2-(4-methylphenoxy)propyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-4-8-16(9-5-12)20-14(3)11-19-15-7-6-13(2)17(18)10-15/h4-10,14,19H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUJFHOZYPAHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CNC2=CC(=C(C=C2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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